6-(Acetyloxy) vs. 6-Hydroxy: Lipophilicity and Hydrogen-Bond Acceptor Profile Divergence
The target compound exhibits an XLogP3-AA of 1.2 and a hydrogen bond acceptor (HBA) count of 6, compared to the direct 6-hydroxy analog, 4,6-dihydroxy-7-methoxy-3-quinolinecarbonitrile (CAS 1007591-26-5), which has an XLogP3-AA of 0.8 and an HBA count of 5 [1][2]. The acetylated compound is more lipophilic by +0.4 log units and possesses one additional HBA, altering its permeability profile and its interaction fingerprint with kinase hinge regions [3].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) and hydrogen bond acceptor count |
|---|---|
| Target Compound Data | XLogP3-AA = 1.2; HBA count = 6 |
| Comparator Or Baseline | 4,6-Dihydroxy-7-methoxy-3-quinolinecarbonitrile: XLogP3-AA = 0.8; HBA count = 5 |
| Quantified Difference | ΔXLogP3-AA = +0.4; ΔHBA count = +1 |
| Conditions | Computed via PubChem XLogP3 3.0 and Cactvs 3.4.6.11 algorithms |
Why This Matters
Higher lipophilicity can improve passive membrane permeability, while the additional HBA can alter target binding thermodynamics, making the acetyloxy derivative a distinct starting point for lead optimization.
- [1] PubChem. (2026). Computed properties for CID 59242936: XLogP3-AA and Hydrogen Bond Acceptor Count. NCBI. View Source
- [2] PubChem. Computed properties for CID 53462633: 4,6-Dihydroxy-7-methoxy-3-quinolinecarbonitrile. NCBI. View Source
- [3] Boschelli, D. H., et al. (2008). Exploitation of the 3-Quinolinecarbonitrile Template for Src Tyrosine Kinase Inhibitors. Current Topics in Medicinal Chemistry, 8(10), 879-891. View Source
